Hexadecyl trichloroacetate

Description

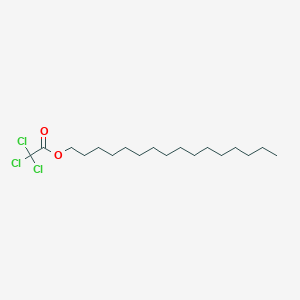

Structure

2D Structure

Properties

CAS No. |

74339-54-1 |

|---|---|

Molecular Formula |

C18H33Cl3O2 |

Molecular Weight |

387.8 g/mol |

IUPAC Name |

hexadecyl 2,2,2-trichloroacetate |

InChI |

InChI=1S/C18H33Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-17(22)18(19,20)21/h2-16H2,1H3 |

InChI Key |

CCFJXGUHYQBXDT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCOC(=O)C(Cl)(Cl)Cl |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C(Cl)(Cl)Cl |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Hexadecyl Trichloroacetate

Established Synthetic Pathways to Hexadecyl Trichloroacetate (B1195264)

The synthesis of hexadecyl trichloroacetate is primarily achieved through esterification reactions that couple trichloroacetic acid with 1-hexadecanol (B1195841). The most common methods are designed to facilitate the formation of the ester bond under conditions that ensure high yield and purity.

One of the foundational methods is Fischer-Speier esterification . This acid-catalyzed reaction involves heating a mixture of trichloroacetic acid and 1-hexadecanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.com To drive the reaction equilibrium towards the product side, water, a byproduct of the reaction, is typically removed. masterorganicchemistry.comscienceready.com.au This is often accomplished by azeotropic distillation using a solvent like toluene (B28343) in a Dean-Stark apparatus. google.com

Another widely used and notably milder method is the Steglich esterification . This approach is particularly advantageous for substrates that are sensitive to harsh acidic conditions. organic-chemistry.org The reaction employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgrsc.org The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), at room temperature. organic-chemistry.orgsemanticscholar.org This method avoids the need for high temperatures and strong acids, often resulting in cleaner reactions and simpler purification. rsc.org

A third established route involves the conversion of trichloroacetic acid to a more reactive derivative, such as trichloroacetyl chloride. This acid chloride can then react directly with 1-hexadecanol, usually in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. thieme-connect.de

| Method | Reagents | Typical Conditions | Key Features |

| Fischer-Speier Esterification | Trichloroacetic acid, 1-hexadecanol, H₂SO₄ (catalyst) | Reflux in a solvent (e.g., toluene) with water removal | Equilibrium-driven; requires strong acid and heat. masterorganicchemistry.comscienceready.com.augoogle.com |

| Steglich Esterification | Trichloroacetic acid, 1-hexadecanol, DCC, DMAP (catalyst) | Room temperature in an aprotic solvent (e.g., DCM) | Mild conditions; suitable for sensitive substrates. organic-chemistry.orgrsc.org |

| Acid Chloride Method | Trichloroacetyl chloride, 1-hexadecanol, Base (e.g., pyridine) | Inert solvent, often at or below room temperature | Utilizes a highly reactive acid derivative. thieme-connect.de |

Novel Approaches in the Esterification and Derivatization of Trichloroacetic Acid with Long-Chain Alcohols

Research into esterification has led to the development of more efficient, environmentally friendly, and versatile synthetic methods applicable to the synthesis of long-chain esters like this compound.

The use of alternative catalysts is a significant area of innovation. Lewis acid catalysts , such as simple zinc(II) and ferric(III) salts (e.g., FeCl₃·6H₂O), have been shown to be effective for the esterification of fatty acids with long-chain alcohols. nih.govacs.org These catalysts are often less corrosive and more environmentally benign than traditional Brønsted acids like sulfuric acid. researchgate.net They are proposed to activate the carboxylic acid through ligand exchange, facilitating the nucleophilic attack by the alcohol. acs.org

Solid acid catalysts represent another green chemistry approach, offering advantages such as ease of separation from the reaction mixture and potential for recyclability. researchgate.net Materials like porous phenolsulfonic acid-formaldehyde resins have demonstrated high activity in the esterification of long-chain acids and alcohols, proving feasible for both batch and continuous-flow processes. csic.es

The trichloroacetimidate method provides a mild and efficient alternative for forming esters without the need for an external promoter or catalyst. researchgate.net In this approach, the alcohol (1-hexadecanol) is first converted to an O-alkyl trichloroacetimidate. This intermediate then reacts with the carboxylic acid (trichloroacetic acid) in a process known as symbiotic activation to form the desired ester and trichloroacetamide (B1219227) as a byproduct. nih.gov This method is noted for its compatibility with sensitive functional groups. researchgate.net

| Novel Approach | Key Reagents/Catalysts | Principle | Advantages |

| Lewis Acid Catalysis | Zinc(II) salts, Ferric chloride (FeCl₃) | Activation of the carboxylic acid via metal ion coordination. nih.govacs.org | Milder conditions, recyclable catalysts, reduced corrosion. nih.govresearchgate.net |

| Solid Acid Catalysis | Sulfonated resins (e.g., Amberlyst), Phenolsulfonic acid-formaldehyde resin (PAFR) | Heterogeneous catalysis where the reaction occurs on the catalyst surface. researchgate.netcsic.es | Catalyst is easily recovered and reused; suitable for continuous flow systems. researchgate.netcsic.es |

| Trichloroacetimidate Method | 1-Hexadecyl-2,2,2-trichloroacetimidate, Trichloroacetic acid | Reaction of a pre-activated alcohol derivative with the carboxylic acid. researchgate.netnih.gov | Mild, promoter-free conditions; high chemoselectivity. researchgate.net |

Mechanistic Insights into the Formation Reactions of this compound

The formation of this compound via common esterification pathways proceeds through distinct, well-characterized mechanisms.

In Fischer-Speier esterification , the reaction is initiated by the protonation of the carbonyl oxygen of trichloroacetic acid by the strong acid catalyst. This protonation significantly increases the electrophilicity of the carbonyl carbon. The lone pair of electrons on the oxygen atom of 1-hexadecanol then performs a nucleophilic attack on this activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, a proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). The elimination of water and a final deprotonation step regenerate the acid catalyst and yield the ester. masterorganicchemistry.com

The Steglich esterification mechanism begins with the reaction between trichloroacetic acid and DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org The catalyst, DMAP, then acts as a potent acyl transfer agent. As a stronger nucleophile than 1-hexadecanol, DMAP attacks the O-acylisourea to form a reactive acylpyridinium intermediate. This species is highly electrophilic and readily reacts with 1-hexadecanol. This nucleophilic attack results in the formation of the final ester product, this compound, along with the regeneration of the DMAP catalyst and the formation of the N,N'-dicyclohexylurea (DCU) byproduct. organic-chemistry.orgresearchgate.net

The trichloroacetimidate activation pathway involves a proposed cationic mechanism. The carboxylic acid protonates the imidate, activating it. The loss of trichloroacetamide from this intermediate generates a carbocation that is subsequently trapped by the carboxylate anion to yield the final ester product. nih.gov

Purification and Isolation Strategies for Research-Grade this compound

Following the synthesis, a multi-step purification process is essential to isolate research-grade this compound from unreacted starting materials, catalysts, and reaction byproducts.

The initial step is typically a liquid-liquid extraction or washing . The crude reaction mixture is dissolved in a water-immiscible organic solvent. This organic layer is then washed with an aqueous solution to remove impurities. A wash with a weak base, such as aqueous sodium bicarbonate or sodium carbonate, is effective for neutralizing and removing any unreacted trichloroacetic acid and the acidic catalyst. scienceready.com.au This is followed by washing with water or brine to remove any remaining water-soluble impurities. scienceready.com.auyoutube.com

After extraction, the organic solution is dried to remove residual water. This is commonly achieved by adding an anhydrous drying agent , such as anhydrous sodium sulfate (B86663) or magnesium sulfate, followed by filtration. youtube.com

For byproducts like N,N'-dicyclohexylurea (DCU) from Steglich esterifications, which is a solid, simple filtration can often remove the majority of it before the aqueous workup.

The final purification of the crude ester is most commonly achieved through column chromatography on silica (B1680970) gel. A non-polar solvent system, such as a mixture of hexanes and ethyl acetate (B1210297), is typically used as the mobile phase to separate the non-polar ester from any remaining polar impurities.

Alternatively, for solid esters, recrystallization from a suitable solvent can be an effective method for achieving high purity. The choice of solvent is critical; the compound should be soluble at high temperatures but sparingly soluble at low temperatures.

| Purification Step | Purpose | Typical Reagents/Method | Impurities Removed |

| Aqueous Washing | Neutralization and removal of acidic components. | Dilute NaHCO₃ or Na₂CO₃ solution. scienceready.com.au | Unreacted trichloroacetic acid, acid catalyst. |

| Drying | Removal of dissolved water from the organic phase. | Anhydrous Na₂SO₄ or MgSO₄. youtube.com | Water. |

| Filtration | Removal of solid byproducts. | Standard laboratory filtration. | N,N'-dicyclohexylurea (DCU). |

| Column Chromatography | Separation based on polarity. | Silica gel with a non-polar eluent (e.g., hexane/ethyl acetate). | Residual starting materials and minor byproducts. |

| Recrystallization | Purification of solid products. | Dissolution in a hot solvent followed by cooling. | Impurities with different solubility profiles. |

Advanced Mechanistic Investigations of Hexadecyl Trichloroacetate Reactivity

Exploration of Radical-Mediated Transformations Involving the Trichloroacetate (B1195264) Moiety

The trichloroacetate group is a key player in radical-mediated reactions, primarily due to the carbon-chlorine (C-Cl) bonds. The homolytic cleavage of these bonds can generate radical intermediates that participate in subsequent transformations.

Visible-light-driven photoredox catalysis has emerged as a powerful method for initiating such reactions. For instance, studies on trichloroacetic acid (TCA), the parent acid of the trichloroacetate moiety, have shown that copper catalysts can facilitate dehalogenation under visible light. acs.org This process involves the thermal activation of a C–Cl bond, followed by excited-state chlorine transfer, demonstrating that the trichloroacetyl group is susceptible to radical generation. acs.org It is proposed that a similar mechanism can apply to esters like hexadecyl trichloroacetate, where the ester first undergoes hydrolysis or direct activation to engage the catalytic cycle.

Photolysis represents another pathway for inducing radical transformations. Trichloroacetate esters can be photolysed by UV light to yield trichloroacetic acid and other byproducts. nih.gov This photodecomposition, which follows first-order kinetics, is initiated by the absorption of photons, leading to bond cleavage and the formation of reactive species. The quantum yield for such reactions indicates moderate efficiency in converting light energy into chemical change. nih.gov

Furthermore, the thermal decomposition (pyrolysis) of complex materials, such as medical face masks, has been shown to produce this compound as a component of the resulting bio-oil. mdpi.com Pyrolysis mechanisms inherently involve radical chain reactions where polymer backbones are broken down into smaller, varied molecules. mdpi.com The presence of this compound in the product mixture suggests its formation through radical recombination pathways under high-temperature conditions, underscoring the role of radical chemistry in both its formation and potential degradation.

Nucleophilic and Electrophilic Reactivity Profiles of this compound

The reactivity of this compound is dominated by the strong electrophilic character of the ester's carbonyl carbon. The three chlorine atoms on the adjacent alpha-carbon create a powerful electron-withdrawing inductive effect. This effect polarizes the carbonyl group, making the carbon atom highly susceptible to attack by nucleophiles.

Common nucleophilic reactions involving trichloroacetate esters include:

Hydrolysis: In the presence of water, particularly with acid or base catalysis, the ester can be cleaved to regenerate hexadecanol (B772) and trichloroacetic acid. smolecule.com This reaction is fundamental to its stability in aqueous environments.

Transesterification: Reaction with other alcohols in the presence of a catalyst can displace the hexadecanol portion to form a new ester, a process useful for modifying the compound's properties. smolecule.com

Aminolysis and Thiolysis: Nucleophiles such as amines and thiols can also attack the electrophilic carbonyl center, leading to the formation of amides and thioesters, respectively.

The reactivity of trichloroacetate esters makes them useful as protecting groups in organic synthesis. slideshare.netslideshare.net They can be attached to an alcohol to mask its reactivity and are later cleaved under specific conditions, often through hydrolysis.

The following table presents kinetic data from solvolysis studies on structurally related trichloroacetate esters, illustrating the influence of molecular geometry on reactivity. The significant difference in reaction rates between cis and trans isomers highlights the stereochemical dependence of nucleophilic substitution at the ester group.

| Substrate | Solvent (% MeCN in H₂O) | Rate Constant (k, s⁻¹) | Rate Ratio (k_cis / k_trans) | Reference |

|---|---|---|---|---|

| cis-1-Trichloroacetoxy-2-methoxy-1,2-dihydronaphthalene | 90% | 0.14 | 1800 | nih.govresearchgate.net |

| trans-1-Trichloroacetoxy-2-methoxy-1,2-dihydronaphthalene | 90% | 0.000078 | ||

| cis-1-Trichloroacetoxy-2-methoxy-1,2-dihydronaphthalene | 50% | 1.8 | Not specified | nih.govresearchgate.net |

| trans-1-Trichloroacetoxy-2-methoxy-1,2-dihydronaphthalene | 50% | 0.0016 |

Catalytic Activation and Deactivation Pathways of this compound

Catalysts can significantly influence the transformation of this compound by activating specific bonds within the molecule. The primary targets for catalytic activation are the C-Cl bonds and the ester linkage.

Catalytic Activation:

Reductive Dechlorination: Heterogeneous catalysts, particularly those using palladium (Pd) nanoparticles, are effective for the reductive dechlorination of the trichloroacetate moiety. nih.gov In processes utilizing H₂ gas, Pd nanoparticles catalyze the cleavage of C-Cl bonds, progressively converting the trichloroacetate group to dichloroacetate (B87207), monochloroacetate, and finally acetate (B1210297). nih.gov The efficiency of this process can be very high, achieving near-complete removal of the chlorinated species.

Photocatalysis: Semiconductor materials like titanium dioxide (TiO₂) can be used as photocatalysts. researchgate.net Under UV irradiation, TiO₂ generates highly reactive radical species, such as hydroxyl radicals, which can degrade the trichloroacetate group. The combination of ultrasound with UV/TiO₂ (sonophotocatalysis) has been shown to enhance the degradation rate by improving mass transfer and maintaining catalyst activity. researchgate.net

Copper-Catalyzed Dehalogenation: As mentioned previously, copper complexes can catalyze the dehalogenation of trichloroacetic acid using a mild reductant like ascorbic acid under visible light. acs.org This pathway offers an environmentally benign route for activating the C-Cl bonds.

Catalyst Deactivation: Catalyst deactivation is a critical issue in industrial applications, leading to reduced efficiency and the need for catalyst replacement. google.com

Poisoning: The catalyst's active sites can be blocked by impurities or byproducts in the reaction mixture. In hydrogenation reactions, for example, certain metal ions can act as poisons. google.com

Coking/Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface can physically block access to active sites. This is a common deactivation mechanism in high-temperature processes.

Leaching: The active metal component of a supported catalyst can dissolve into the reaction medium, leading to a permanent loss of catalytic material. acs.org

Monitoring catalyst health is crucial for optimizing reaction conditions and predicting the catalyst's lifetime. acs.org

Intermolecular Interactions and Complex Formation Studies of this compound

Specific experimental studies on the intermolecular interactions and complex formation of pure this compound, such as X-ray crystallography, are not widely available in the reviewed literature. However, its molecular structure allows for predictions about the types of non-covalent forces that govern its interactions with itself and other molecules.

The molecule possesses two distinct regions:

The Hexadecyl Tail: This long C₁₆H₃₃ chain is nonpolar and hydrophobic. Its interactions are dominated by van der Waals forces (specifically, London dispersion forces). These forces, though individually weak, become significant over the length of the chain, promoting self-aggregation in polar solvents to minimize contact with the solvent (the hydrophobic effect). In nonpolar environments, it will interact favorably with other nonpolar molecules.

Due to this amphiphilic nature, this compound may exhibit surfactant-like properties, potentially forming micelles or other aggregates in certain solvents. Its ability to interact with other molecules is relevant in biological contexts, where chlorinated compounds can disrupt cell membranes. smolecule.com Its identification in complex mixtures from polyherbal formulations and pyrolysis bio-oils suggests it can exist and be stabilized within complex chemical matrices. mdpi.comresearchgate.netimpactfactor.org

Reaction Kinetics and Thermodynamic Analyses of this compound Transformations

The kinetics and thermodynamics of reactions involving this compound dictate the speed and feasibility of its transformations. While specific data for this exact compound is limited, analyses of related trichloroacetate esters provide valuable insights.

Reaction Kinetics: The rate of transformations, such as hydrolysis or solvolysis, is highly dependent on several factors:

Solvent: Polar solvents can stabilize the charged transition states that form during nucleophilic attack on the ester, thereby increasing the reaction rate. Studies on the solvolysis of related esters show that the rate constant increases significantly as the water content in an acetonitrile-water mixture is raised. nih.govresearchgate.net

Substrate Structure: The steric and electronic properties of the substrate are crucial. As shown in the table in section 3.2, the stereochemistry of the molecule can alter the reaction rate by several orders of magnitude. nih.govresearchgate.net

Catalyst: The presence and concentration of a catalyst can dramatically accelerate reactions. For the catalytic dechlorination of trichloroacetic acid, reaction rates show a dependence on the catalyst loading, H₂ pressure, and pH. nih.gov

The photolysis of trichloroacetate esters to generate acid has been shown to follow first-order kinetics, with rate constants proportional to the intensity of the light source. nih.gov This predictable kinetic behavior is useful in applications like photolithography for oligonucleotide synthesis.

The following table summarizes kinetic data for the photolysis of a related ester, highlighting the reaction's characteristics.

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Reaction Type | Photolysis of α-phenyl-4,5-dimethoxy-2-nitrobenzyl trichloroacetate | Dichloromethane (B109758) solvent, Room Temperature | nih.gov |

| Kinetics | First-order | ||

| Quantum Yield (at 365 nm) | 0.14 | ||

| First-Order Rate Constant (k) | ~ -0.03 to -0.04 s⁻¹ |

Thermodynamic Analyses: Thermodynamic data provides information on the energy changes and equilibrium position of a reaction. In the context of the catalytic pyrolysis of waste materials, where this compound has been identified as a product, thermodynamics governs the distribution of products (bio-oil, syngas, and biochar). mdpi.com An increase in pyrolysis temperature favors cracking reactions, shifting the product distribution towards more gas and liquid fractions and less solid biochar, which is consistent with the principles of chemical equilibrium and reaction energetics. mdpi.com

Hexadecyl Trichloroacetate in Controlled Polymerization Processes

Role as an Initiator or Chain Transfer Agent in Reversible-Deactivation Radical Polymerization (RDRP)

RDRP encompasses a class of polymerization techniques that provide excellent control over polymer molecular weight, architecture, and dispersity. acs.org These methods rely on a dynamic equilibrium between active (propagating) and dormant polymer chains. nih.gov An initiator in RDRP is a molecule that can generate a radical species to begin the polymerization process. The structure of the initiator is crucial as it determines the initial radical and often becomes an integral part of the final polymer chain. cmu.edu

Hexadecyl trichloroacetate (B1195264), with its carbon-chlorine bonds in the trichloroacetate group, can theoretically function as an initiator in certain RDRP methods, most notably Atom Transfer Radical Polymerization (ATRP). The trichloroacetate group can be activated to form a radical, initiating the growth of a polymer chain.

ATRP is a powerful RDRP technique that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. sigmaaldrich.com The general mechanism of ATRP involves the following key steps:

Initiation: The process begins with the homolytic cleavage of a carbon-halogen bond in the initiator molecule, facilitated by a transition metal complex in a lower oxidation state (e.g., Cu(I)). In the case of hexadecyl trichloroacetate, the Cu(I) complex would abstract a chlorine atom from the trichloroacetate group, generating a radical on the initiator and oxidizing the copper to Cu(II).

Propagation: The generated radical then adds to a monomer unit, initiating the growth of the polymer chain. This process is repeated as more monomer units add to the growing chain.

Deactivation: The propagating radical can be reversibly deactivated by the higher oxidation state transition metal complex (e.g., Cu(II)), which donates the halogen atom back to the polymer chain end. This reforms the dormant species and the lower oxidation state metal complex. This deactivation step is crucial for maintaining a low concentration of active radicals, which minimizes termination reactions and allows for controlled polymerization. nih.gov

Below is a hypothetical representation of the initiation step in ATRP using this compound:

| Reactants | Products | Description |

| This compound + Cu(I)/Ligand | Hexadecyl trichloroacetoxy radical + Cu(II)Cl/Ligand | The Cu(I) complex abstracts a chlorine atom from the initiator, generating a radical and the oxidized Cu(II) complex. |

The long hexadecyl (C16) alkyl chain, or moiety, of this compound is expected to have a notable impact on both the polymerization kinetics and the architecture of the resulting macromolecules.

Influence on Polymerization Kinetics:

Solubility: The hydrophobic hexadecyl chain can significantly influence the solubility of the initiator in the polymerization medium. In nonpolar solvents, the long alkyl chain would enhance solubility, potentially leading to a more homogeneous system and faster initiation. Conversely, in polar solvents, the initiator might exhibit amphiphilic behavior, forming micelles that could affect the accessibility of the trichloroacetate group for activation.

Steric Hindrance: While the hexadecyl chain is relatively flexible, its presence could introduce some steric hindrance around the active trichloroacetate group. This might slightly decrease the rate of activation compared to smaller initiators. However, this effect is generally considered to be minor for linear alkyl chains.

Influence on Macromolecular Architecture:

The most significant contribution of the hexadecyl moiety is its incorporation as an end-group in the polymer chain. This allows for the synthesis of polymers with a long hydrophobic tail, which can be exploited to create various macromolecular architectures with unique properties. For instance, polymers initiated with this compound will possess a C16H33- group at one end of the chain. This can lead to the formation of amphiphilic polymers that can self-assemble into micelles or other ordered structures in solution.

| Property | Influence of Hexadecyl Moiety |

| Solubility of Initiator | Enhanced in nonpolar solvents, potential for micellization in polar solvents. |

| Polymer Architecture | Introduces a long hydrophobic end-group, enabling the formation of amphiphilic polymers. |

| Self-Assembly | Resulting polymers can form micelles, vesicles, or other nanostructures in selective solvents. |

Controlled Synthesis of Polymeric Architectures Utilizing this compound

The use of this compound as an initiator in controlled polymerization techniques like ATRP opens up possibilities for the synthesis of various well-defined polymeric architectures. The presence of the long alkyl chain at the polymer chain end can be leveraged to create materials with tailored properties.

One of the key advantages of ATRP is the ability to synthesize block copolymers. harth-research-group.org By using a macroinitiator, which is a polymer chain with a reactive end-group, a second block of a different monomer can be grown. A polymer synthesized using this compound would have a dormant halogen end-group that can be reactivated to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer with a hydrophobic hexadecyl tail.

For example, if the first block is a hydrophilic polymer, the resulting diblock copolymer would be amphiphilic and could self-assemble in aqueous solutions to form micelles with a hydrophobic core (comprising the hexadecyl chain and the first block if it is also hydrophobic) and a hydrophilic corona. This is a common strategy for creating drug delivery vehicles and other nanomaterials. nih.gov

The synthesis of star polymers is another possibility. While this compound itself is a monofunctional initiator, it could be chemically modified to create multifunctional initiators with several trichloroacetate groups attached to a central core. Each of these groups could then initiate the growth of a polymer arm, resulting in a star-shaped polymer with hydrophobic hexadecyl groups at the periphery of the core.

Functionalization of Polymer Surfaces and Materials via Surface-Initiated Polymerization with this compound

Surface-initiated polymerization is a powerful technique for modifying the properties of surfaces by grafting polymer chains directly from the substrate. cmu.edu This "grafting from" approach allows for the formation of dense and uniform polymer brushes that can alter surface properties such as wettability, biocompatibility, and adhesion. lu.se

This compound can be used to functionalize surfaces for subsequent surface-initiated ATRP (SI-ATRP). The hexadecyl chain can act as an anchor to attach the initiator to a hydrophobic surface through physical adsorption (physisorption). For surfaces with reactive groups (e.g., hydroxyl groups on silica (B1680970) or glass), the trichloroacetate end could potentially be modified to covalently bond to the surface, leaving the hexadecyl chain extending away from the surface. However, a more common approach would be to synthesize an initiator with a silane or other reactive group at the end of the alkyl chain for covalent attachment.

Assuming the this compound can be immobilized on a surface, the trichloroacetate groups would then be available to initiate the polymerization of a desired monomer from the surface. The long hexadecyl chains could influence the packing and organization of the initiator molecules on the surface, which in turn could affect the density and conformation of the resulting polymer brushes.

Sophisticated Spectroscopic and Analytical Characterization Techniques for Hexadecyl Trichloroacetate Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

NMR spectroscopy is a powerful, non-destructive technique for determining the molecular structure of a compound. nih.gov High-resolution NMR provides precise information about the chemical environment of individual atoms, while more advanced methods can reveal connectivity and spatial relationships within the molecule.

High-Resolution NMR (¹H, ¹³C) for Molecular Structure and Purity Assessment

One-dimensional ¹H and ¹³C NMR are fundamental techniques for the structural verification and purity assessment of hexadecyl trichloroacetate (B1195264). The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. nih.gov

The structure of hexadecyl trichloroacetate (C₁₈H₃₃Cl₃O₂) consists of a long C16 alkyl chain attached to a trichloroacetate group via an ester linkage. nih.govnist.gov The expected chemical shifts in the ¹H and ¹³C NMR spectra can be predicted based on the distinct chemical environments of the nuclei.

¹H NMR Spectroscopy: The proton spectrum is characterized by specific signals corresponding to the methyl (CH₃) group at the end of the alkyl chain, the numerous methylene (CH₂) groups of the chain, the methylene group adjacent to the ester oxygen (α-CH₂), and the absence of protons on the trichlorinated carbon. nih.gov

¹³C NMR Spectroscopy: The carbon spectrum shows distinct signals for the carbonyl carbon of the ester, the trichlorinated carbon, the carbon of the methylene group attached to the ester oxygen, the various methylene carbons along the alkyl chain, and the terminal methyl carbon. nih.gov The high resolution of the technique allows for the differentiation of chemically non-equivalent carbons, confirming the molecular structure and identifying any impurities. researchgate.netnih.gov

Below are representative data tables for the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Terminal CH₃ | ~0.88 | Triplet | 3H |

| (CH₂)₁₃ | ~1.26 | Multiplet | 26H |

| CH₂ adjacent to α-CH₂ | ~1.65 | Quintet | 2H |

| α-CH₂ (O-CH₂) | ~4.30 | Triplet | 2H |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~161 |

| CCl₃ | ~93 |

| α-CH₂ (O-CH₂) | ~68 |

| Various (CH₂) in chain | ~22-32 |

| Terminal CH₃ | ~14 |

2D NMR Techniques for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR techniques are employed to gain deeper insights into the molecular structure by revealing correlations between different nuclei. creative-biostructure.com For this compound, techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are particularly useful.

COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to confirm the connectivity of the protons along the hexadecyl chain, showing correlations between the terminal methyl group and its adjacent methylene group, and between the successive methylene groups. creative-biostructure.com

HSQC (¹H-¹³C Correlation): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. creative-biostructure.com For this compound, an HSQC spectrum would definitively assign each proton signal to its corresponding carbon in the alkyl chain, such as linking the ¹H signal at ~4.30 ppm to the ¹³C signal at ~68 ppm (the O-CH₂ group).

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment can provide information about the spatial proximity of atoms, which is crucial for conformational analysis. nih.govresearchgate.net In a flexible molecule like this compound, NOESY could reveal through-space interactions that suggest preferred conformations of the long alkyl chain in solution. nih.govmdpi.com

In-situ NMR for Reaction Monitoring and Intermediate Detection

In-situ or on-line NMR spectroscopy allows for the real-time monitoring of chemical reactions without the need for sampling. nih.govresearchgate.net This technique is highly valuable for studying the esterification reaction that produces this compound. By acquiring NMR spectra at regular intervals during the reaction, it is possible to track the consumption of reactants (e.g., hexadecanol (B772) and a trichloroacetyl source) and the formation of the product. nih.govacs.orgrsc.org This method provides kinetic data and can help in detecting the presence of transient intermediates or side products, offering a comprehensive understanding of the reaction mechanism. mdpi.com Both ¹H and ¹³C NMR can be used for this purpose, monitoring changes in the characteristic signals of the alcohol, acid, and resulting ester. nih.govresearchgate.net

Mass Spectrometry Techniques for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental composition, and elucidate its structure by analyzing fragmentation patterns. nih.govscispace.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. unimi.it For this compound (C₁₈H₃₃Cl₃O₂), the theoretical exact mass is 386.154613 Da. nih.govnih.gov HRMS analysis would aim to detect the molecular ion (for instance, as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺) and measure its m/z value to within a few parts per million (ppm) of the theoretical value. This accurate mass measurement is crucial for confirming the identity of the synthesized product and distinguishing it from other compounds with the same nominal mass.

Interactive Table 3: HRMS Data for this compound

| Ion Species | Molecular Formula | Theoretical m/z |

| [M]⁺ | C₁₈H₃₃Cl₃O₂ | 386.1546 |

| [M+H]⁺ | C₁₈H₃₄Cl₃O₂ | 387.1624 |

| [M+Na]⁺ | C₁₈H₃₃Cl₃NaO₂ | 409.1444 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion of interest and then inducing its fragmentation to produce product ions. The resulting fragmentation pattern provides valuable structural information. nih.gov This technique is instrumental in confirming the structure of long-chain esters like this compound. nih.govspringernature.com

In an MS/MS experiment, the molecular ion of this compound would be selected and subjected to collision-induced dissociation (CID). The fragmentation would likely occur at the ester linkage, which is a chemically labile site. Expected fragmentation pathways could include:

Loss of the trichloroacetate group: Cleavage of the ester bond could lead to the formation of a hexadecyl carbocation.

Cleavage within the alkyl chain: Fragmentation along the long C16 chain would produce a series of smaller carbocations separated by 14 Da (the mass of a CH₂ group).

Formation of ions related to the trichloroacetyl moiety.

Real-Time Mass Spectrometry for Kinetic Studies

Real-time mass spectrometry (MS) has emerged as a powerful technique for monitoring the kinetics of organic reactions, including the esterification process that forms this compound. hidenanalytical.com Unlike traditional methods that rely on quenching the reaction and subsequent offline analysis, real-time MS provides continuous, instantaneous data on the concentrations of reactants, intermediates, products, and byproducts directly from the reaction vessel. hidenanalytical.comnih.gov This capability is invaluable for elucidating reaction mechanisms, optimizing process parameters, and ensuring reaction completeness.

Several ambient ionization techniques are particularly well-suited for real-time kinetic studies. Direct Analysis in Real Time (DART-MS), for instance, allows for the direct and quantitative monitoring of heterogeneous organic reactions by analyzing aliquots with minimal sample preparation. nih.govrsc.org This method can overcome challenges associated with conventional analytical techniques, such as light scattering in heterogeneous mixtures. nih.gov For example, studies on catalytic reactions have successfully used DART-MS with an isotope-labeled internal standard to determine reaction rate dependencies, revealing first-order kinetics with respect to certain reactants and zero-order with respect to the catalyst under specific conditions. nih.govrsc.org

Another approach involves Condensed Phase Membrane Introduction Mass Spectrometry using Liquid Electron Ionization (CP-MIMS-LEI). This technique is compatible with complex, non-aqueous solutions and allows for the direct measurement of neutral organic analytes, which is particularly relevant for the analysis of esters like this compound. acs.org CP-MIMS-LEI provides real-time feedback that is crucial for optimizing synthetic conditions and gaining mechanistic insights. acs.org The ability to monitor reactions on a timescale of minutes to hours makes it suitable for a wide array of synthetic organic processes. acs.org The high selectivity of MS is a significant advantage over spectroscopic methods, especially in complex reaction mixtures where overlapping chromophores can complicate analysis. acs.org

By continuously tracking the formation of the this compound ion and the consumption of its precursors (hexadecanol and a trichloroacetylating agent), researchers can accurately determine reaction rates, identify potential bottlenecks, and understand the influence of variables such as temperature, catalyst loading, and reactant concentration in real-time.

Chromatographic Methodologies for Reaction Mixture Analysis and Product Purity Assessment

Chromatographic techniques are indispensable for the analysis of reaction mixtures and the assessment of final product purity in the synthesis of this compound. humanjournals.com These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase, allowing for both qualitative identification and quantitative analysis. sfu.canih.gov

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Volatile Analysis

Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. In the context of this compound research, GC is primarily used to analyze the fatty alcohol precursor (hexadecanol) and any volatile byproducts or impurities. sfu.ca For analysis, long-chain esters are typically separated on capillary columns coated with stationary phases of varying polarity. nih.gov The choice of a non-polar or intermediate polarity phase often provides a good balance between resolution and thermal stability. nih.gov Temperature programming is commonly employed, starting at a lower temperature and gradually ramping up to facilitate the elution of higher boiling point compounds like long-chain esters. stmarys-ca.edu Detection is most commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity and a wide linear range for quantifiable analysis. stmarys-ca.edu

While conventional one-dimensional GC can be effective, complex reaction mixtures often suffer from co-elution, where multiple compounds exit the column at the same time, resulting in unresolved peaks. gcms.cz Comprehensive two-dimensional gas chromatography (GC×GC) provides a significant enhancement in separation power for such complex samples. gcms.czsepsolve.com GC×GC utilizes two columns with different stationary phases (e.g., a non-polar primary column and a polar secondary column) connected by a modulator. sepsolve.comchromatographyonline.com This setup allows for the separation of the sample based on two independent properties, typically volatility and polarity. sepsolve.com The result is a structured two-dimensional chromatogram where chemically similar compounds group together, aiding in their identification. gcms.czshimadzu.com This increased peak capacity and structured separation make GC×GC an exceptionally powerful tool for detailed characterization of complex matrices, such as analyzing the wax ester fraction of plant oils, which contain compounds structurally related to this compound. gcms.czresearchgate.net

| Parameter | Typical Condition for Long-Chain Ester Analysis | Rationale |

|---|---|---|

| Column | Fused-silica capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) | Provides high resolution and efficiency for separating complex mixtures. nih.gov |

| Stationary Phase | Mid-polarity (e.g., 5% Phenyl Polysiloxane) or High-polarity (e.g., Cyanopropyl Polysiloxane) | Separates compounds based on boiling point and polarity; polar phases are excellent for resolving isomers. nih.govstmarys-ca.edu |

| Carrier Gas | Helium or Hydrogen | Inert gases that serve as the mobile phase. Hydrogen can offer faster analysis times. |

| Injection Mode | Split/Splitless or Cool On-Column | Splitless is used for trace analysis, while Cool On-Column is ideal for thermally sensitive compounds, preventing discrimination of high-boiling point esters. nih.gov |

| Oven Program | Initial temp 50-100°C, ramp at 5-15°C/min to 300-350°C | Gradual temperature increase allows for the separation of compounds with a wide range of boiling points. stmarys-ca.edu |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID offers robust quantification. MS provides structural information for definitive compound identification. stmarys-ca.edugerli.com |

Liquid Chromatography (LC) and Hyphenated LC-MS Techniques for Complex Mixture Separation

For compounds that are non-volatile or thermally labile, such as high molecular weight esters like this compound, Liquid Chromatography (LC) is the separation method of choice. humanjournals.com High-Performance Liquid Chromatography (HPLC) utilizes high pressure to pass the liquid mobile phase through a column packed with a stationary phase, achieving high-resolution separations. humanjournals.com Reversed-phase LC (RP-LC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., acetonitrile/water), is commonly used for separating esters. ox.ac.uk

The coupling of LC with Mass Spectrometry (LC-MS) creates a powerful hyphenated technique that combines the separation capabilities of LC with the mass analysis and identification power of MS. longdom.orgijpsjournal.com This is particularly advantageous for analyzing complex reaction mixtures where definitive identification of each component is required. ox.ac.ukijpsjournal.com As components elute from the LC column, they are introduced into the mass spectrometer's ion source, ionized, and then separated based on their mass-to-charge ratio (m/z). longdom.org This allows for the precise determination of the molecular weight of the parent compound and its fragments, confirming the identity of this compound and enabling the characterization of impurities and byproducts in the reaction mixture. humanjournals.com The high sensitivity and selectivity of LC-MS make it an essential tool for assessing final product purity. humanjournals.comlongdom.org

| Parameter | Typical Condition for Non-Volatile Ester Analysis | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm particle size) | Non-polar stationary phase effectively retains and separates hydrophobic molecules like long-chain esters. ox.ac.uk |

| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% formic acid) | A gradient elution (changing solvent composition) is used to effectively separate a mixture of compounds with varying polarities. Formic acid aids in ionization for MS detection. |

| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow rate providing good separation efficiency and compatibility with MS interfaces. |

| Detector | UV Detector followed by Mass Spectrometer (MS) | UV detection can quantify compounds with a chromophore. MS provides molecular weight and structural information for confirmation. nih.gov |

| MS Ionization | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | ESI is a soft ionization technique suitable for a wide range of molecules. APCI is effective for less polar compounds. |

| MS Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap | Quadrupoles are robust for quantification. TOF and Orbitrap provide high mass accuracy for confident formula determination. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progression Monitoring

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying functional groups and monitoring chemical transformations in real-time. americanpharmaceuticalreview.commt.com These methods probe the vibrational energy levels of molecules, providing a unique spectral fingerprint for different chemical bonds. nih.gov

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule. The ester functional group in this compound has several characteristic IR absorption bands. The most prominent is the strong carbonyl (C=O) stretching vibration, which for a saturated ester typically appears in the range of 1735-1750 cm⁻¹. libretexts.orgopenstax.orglibretexts.org Additionally, strong C-O stretching vibrations are observed in the 1000-1300 cm⁻¹ region. libretexts.orgspectroscopyonline.com By monitoring the disappearance of the broad O-H stretch from the starting alcohol (hexadecanol) around 3200-3600 cm⁻¹ and the appearance of the strong ester C=O peak, the progress of the esterification reaction can be followed in-situ. researchgate.netnih.gov

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. mdpi.com While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, making it particularly useful for analyzing symmetric bonds and bonds within non-polar environments. acs.org The C=O stretch in esters is also Raman active, and its appearance can be tracked to monitor product formation. spectroscopyonline.com A key advantage of Raman spectroscopy, particularly with modern fiber-optic probes, is its ability to perform in-situ monitoring of reactions in aqueous or heterogeneous media with minimal interference from the solvent. americanpharmaceuticalreview.comspectroscopyonline.com Both IR and Raman can be used to gain real-time data on reaction kinetics and endpoints without the need for sample extraction, making them highly efficient tools for process understanding and control. americanpharmaceuticalreview.commt.com

| Functional Group | Vibrational Mode | Characteristic IR Frequency (cm⁻¹) | Characteristic Raman Signal | Comment |

|---|---|---|---|---|

| O-H (Alcohol) | Stretching | ~3200-3600 (Broad) | Weak | Disappearance of this broad band indicates consumption of the starting alcohol (hexadecanol). libretexts.org |

| C=O (Ester) | Stretching | ~1735-1750 (Strong, Sharp) | Strong | Appearance of this intense peak is a direct indicator of this compound formation. openstax.orglibretexts.org |

| C-O (Ester) | Stretching | ~1000-1300 (Two strong bands) | Moderate | Also confirms the presence of the ester functional group. libretexts.orgspectroscopyonline.com |

| C-Cl (Trichloro-) | Stretching | ~600-800 | Strong | Characteristic of the trichloroacetate moiety. Raman is particularly effective for C-Cl bonds. |

| C-H (Alkyl) | Stretching | ~2850-2960 | Strong | Present in both reactant and product, but changes in the local environment may cause subtle shifts. |

Theoretical and Computational Chemistry Studies of Hexadecyl Trichloroacetate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. pitt.edunih.govstackexchange.com For hexadecyl trichloroacetate (B1195264), these calculations can provide insights into electron distribution, orbital energies, and the influence of the strongly electron-withdrawing trichloroacetyl group.

Although specific DFT studies on hexadecyl trichloroacetate are scarce, computational databases provide calculated properties that serve as a foundation for understanding its molecular characteristics. nih.gov

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₃₃Cl₃O₂ | PubChem nih.gov |

| Molecular Weight | 387.8 g/mol | PubChem nih.gov |

| XLogP3 | 9.6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Polar Surface Area | 26.3 Ų | PubChem nih.gov |

This interactive table is based on data computed by and available from PubChem.

The reactivity of the ester is largely dictated by the trichloroacetate moiety. The three chlorine atoms on the α-carbon are powerfully electron-withdrawing, which significantly increases the electrophilicity of the carbonyl carbon. This makes the ester highly susceptible to nucleophilic attack. DFT methods are used to calculate the energy profiles of reaction pathways, which helps in identifying rate-determining steps and understanding the influence of substituents. pitt.edu Studies on related chloro-substituted acetates show that the rate coefficients for reactions often decrease with an increasing number of chlorine substituents, a trend that can be explained by analyzing bond strengths and steric effects through computational models. conicet.gov.ar

Furthermore, quantum chemical methods can model the generation of reactive intermediates. For instance, visible-light-driven copper-catalyzed dechlorination of trichloroacetic acid has been studied computationally, revealing the roles of different copper species in activating the C-Cl bonds. acs.org Such studies provide a framework for understanding the potential reactivity of the trichloroacetate group in this compound under similar catalytic conditions.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system, providing detailed insights into intermolecular interactions and the influence of solvents. scispace.comescholarship.org For a molecule like this compound, MD simulations can reveal how the long, nonpolar alkyl chain and the polar trichloroacetate headgroup dictate its aggregation behavior and interaction with different media.

The interactions governing the behavior of this compound can be broken down into distinct contributions:

Van der Waals Forces: The long hexadecyl chain leads to significant dispersion forces, promoting self-aggregation with other alkyl chains. researchgate.net

Dipole-Dipole Interactions: The ester group possesses a significant dipole moment, leading to electrostatic interactions.

Hydrogen Bonding: While the molecule itself cannot donate hydrogen bonds, the carbonyl oxygen acts as a hydrogen bond acceptor, allowing it to interact with protic solvents or other hydrogen bond donors. acs.orguva.nl

MD simulations on analogous long-chain esters have been used to quantify these interactions and understand crystal packing and supramolecular structures. researchgate.netmdpi.com Similarly, simulations of chloroacetate (B1199739) esters at vapor-liquid interfaces have shown that intermolecular interactions significantly influence surface properties. acs.org The presence of the long alkyl chain in this compound would be expected to dominate its behavior in nonpolar solvents, while in polar or mixed solvents, a complex interplay between the hydrophobic chain and the polar headgroup would occur. researchgate.net

Solvent effects play a crucial role in the reactivity of esters. researchgate.netweebly.comnumberanalytics.com MD simulations can model the solvation shell around the molecule, revealing how solvent molecules arrange themselves and participate in reactions. pitt.edu For reactions like hydrolysis, the choice of solvent can dramatically alter reaction rates by stabilizing or destabilizing reactants, transition states, and intermediates. numberanalytics.com For example, studies on the decarboxylation of the related trichloroacetic acid have used ab initio MD simulations to show that the reaction is faster in polar aprotic solvents compared to protic ones, highlighting the importance of differential solvation of the reactant and transition state. pitt.edu

Table 2: Summary of Expected Intermolecular Interactions for this compound

| Interaction Type | Interacting Group(s) | Significance |

|---|---|---|

| Dispersion Forces | Hexadecyl chain with other nonpolar molecules/chains | Dominant interaction, drives aggregation and solubility in nonpolar media. researchgate.net |

| Dipole-Dipole | Ester group with other polar molecules | Contributes to cohesion in polar environments. |

Prediction of Reaction Pathways and Transition States

A central goal of computational chemistry is the prediction of reaction mechanisms, which involves mapping the potential energy surface to identify stable intermediates and the transition states that connect them. nih.govnih.gov For this compound, key reactions include hydrolysis, transesterification, and reactions involving the cleavage of the C-Cl bonds.

Computational methods like DFT can be used to model these pathways. For example, the hydrolysis of esters can proceed through several mechanisms, with the base-catalyzed bimolecular acyl-oxygen fission (BAC2) being very common. epa.gov This pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon to form a tetrahedral intermediate. epa.gov Computational studies on ethyl trichloroacetate have explored the free energy levels of intermediates and transition states for its hydrolysis, providing a detailed picture of the reaction steps. researchgate.net The high electrophilicity of the carbonyl carbon in this compound, induced by the CCl₃ group, suggests this pathway would be highly favorable.

Transition state theory provides the framework for understanding reaction rates based on the energy of the transition state relative to the reactants. elifesciences.org Computational location of the transition state structure and calculation of its energy allows for the prediction of activation energies. Studies of related reactions, such as the atmospheric degradation of methyl dichloroacetate (B87207) by Cl atoms, have used computational chemistry to identify that the initial pathway occurs via H-atom abstraction and to characterize the subsequent formation of products like methyl trichloroacetate. conicet.gov.ar These studies showcase how computational tools can elucidate complex, multi-step reaction networks.

Structure-Reactivity Relationship Analysis via Computational Methods

Structure-reactivity relationships (SRRs) correlate changes in the chemical structure of a series of compounds with their reaction rates or equilibrium constants. acs.org Computational methods are invaluable for developing quantitative structure-reactivity relationships (QSRRs) by calculating molecular descriptors that quantify electronic and steric properties. conicet.gov.ar

For this compound, the key structural features influencing its reactivity are:

The Trichloroacetyl Group: This group is strongly electron-withdrawing, which, as discussed, activates the carbonyl group toward nucleophilic attack. Computational studies on the reactions of various esters confirm that electron-withdrawing substituents on the acyl portion generally increase the rate of hydrolysis and other nucleophilic substitutions. numberanalytics.comepa.gov

The Hexadecyl Group: This long alkyl chain is sterically bulky. While it is distant from the reactive carbonyl center and thus has a minimal electronic effect, its steric hindrance could influence the approach of nucleophiles, potentially slowing down reactions compared to a smaller ester like methyl trichloroacetate. Furthermore, its hydrophobicity would significantly affect reactivity in aqueous or multiphase systems.

Computational analyses of related ester systems have successfully established correlations between reactivity and calculated parameters. For instance, studies on the aminolysis of aryl N-ethyl thiocarbamates and the reactions of phenolate (B1203915) anions with acetate (B1210297) esters have used computational models to rationalize observed reactivity trends. acs.org Similarly, research on the degradation of chloroacetates has shown that reactivity trends can be explained by considering bond strengths and steric effects, which are readily calculated. conicet.gov.ar These approaches could be directly applied to a series of alkyl trichloroacetates, including the hexadecyl ester, to build a predictive model of their reactivity.

Development of Computational Models for Polymerization Processes Involving Trichloroacetate Initiators

Trichloroacetates and related compounds can act as initiators or be part of catalyst systems in polymerization reactions. researchgate.net Computational modeling is a critical tool for understanding the complex kinetics of polymerization, allowing for the simulation of elementary reaction steps such as initiation, propagation, chain transfer, and termination. rsc.orgrsc.orgmdpi.com

Kinetic modeling, often supported by quantum chemical calculations for rate parameters, allows for the precise numerical simulation of complex polymerizing systems. rsc.orgrsc.org These models can predict how monomer conversion, initiator concentration, and temperature affect polymer properties like molecular weight and dispersity. mdpi.com The development of a computational model for a polymerization process involving this compound as an initiator would require:

Identifying all relevant elementary reactions.

Calculating the rate constants for these reactions, likely using quantum chemistry to determine activation barriers.

Solving the system of differential equations that describe the concentration changes of all species over time.

Such models are essential for optimizing reaction conditions and scaling up polymer production from the lab to an industrial scale. mdpi.com

Environmental Transformation and Degradation Mechanistic Pathways of Trichloroacetate Esters

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis)

Abiotic degradation involves chemical reactions that occur without the intervention of living organisms. For esters, hydrolysis is a primary abiotic degradation pathway, while photolysis can also contribute under certain conditions. enfo.hunih.gov

Hydrolysis

Hydrolysis is a significant abiotic process that controls the degradation of many chemical substances in the environment. enfo.hu For trichloroacetate (B1195264) esters, this reaction involves the cleavage of the ester bond by water, yielding trichloroacetic acid and the corresponding alcohol. In the case of hexadecyl trichloroacetate, the products would be trichloroacetic acid and 1-hexadecanol (B1195841).

The mechanism of hydrolysis for trichloroacetate esters has been studied for simpler analogues like ethyl trichloroacetate. The acid-catalysed hydrolysis of trihalogenated esters proceeds via an A-BAC3 mechanism, which involves the water-catalyzed addition of a water molecule to the ester's carbonyl group to form a tetrahedral intermediate. researchgate.net This mechanism differs from the AAC2 mechanism typical for the acid-catalysed hydrolysis of many other esters. researchgate.netrsc.org The presence of the three electron-withdrawing chlorine atoms on the acetyl group makes the carbonyl carbon significantly more electrophilic, facilitating the nucleophilic attack by water and influencing the reaction pathway. chegg.com While the fundamental mechanism is expected to be similar for this compound, the long alkyl chain could introduce steric effects or influence solubility, potentially affecting the reaction rate.

Photolysis

Photodegradation, or photolysis, is another abiotic process that can break down chemical compounds through the action of light. nih.gov This can occur through direct absorption of light by the molecule or indirectly through reactions with photochemically generated reactive species like hydroxyl radicals (•OH). nih.gov

Table 1: Abiotic Degradation Mechanisms of Trichloroacetate Esters

| Degradation Mechanism | Description | Primary Products | Mechanistic Notes |

|---|---|---|---|

| Hydrolysis | Cleavage of the ester bond by reaction with water, which can be catalyzed by acid or base. | Trichloroacetic Acid, 1-Hexadecanol | Acid-catalysed hydrolysis of trichloroacetate esters proceeds via an A-BAC3 mechanism due to the strong electron-withdrawing effect of the CCl₃ group. researchgate.netrsc.org |

| Photolysis | Degradation by light, either directly or indirectly through reaction with photochemically produced reactive species (e.g., •OH radicals). | Expected to be smaller, more polar species, potentially leading to mineralization. nih.gov | Direct photolysis is unlikely due to a lack of light-absorbing groups. Indirect photolysis is a plausible pathway in natural waters. nih.gov |

Biotic Degradation Pathways and Associated Mechanistic Research

Biotic degradation, mediated by microorganisms, is a critical pathway for the removal of many organic compounds from the environment. For this compound, this process likely begins with the enzymatic hydrolysis of the ester linkage, followed by the degradation of the resulting trichloroacetic acid and 1-hexadecanol.

The initial step in the biodegradation of many esters is hydrolysis, catalyzed by microbial esterases. nih.gov This would break down this compound into trichloroacetic acid (TCA) and 1-hexadecanol. Following this, microorganisms can further metabolize these intermediates.

The microbial degradation of TCA, the key intermediate, has been studied more extensively. Numerous studies have shown that soil and aquatic microorganisms can degrade TCA. eurochlor.orgresearchgate.net The process is influenced by environmental factors such as soil type, humidity, and temperature. researchgate.net A primary mechanism is reductive dehalogenation, where chlorine atoms are sequentially removed from the molecule. For example, the bacterium Trichlorobacter thiogenes has been shown to reductively dechlorinate TCA to dichloroacetate (B87207) (DCA) under anaerobic conditions. nih.gov This process can continue, forming monochloroacetate (MCA) and eventually leading to complete mineralization, with carbon dioxide (CO₂) identified as a final product in some studies. researchgate.netoecd.org The degradation of TCA in soil can be slow, with half-lives potentially extending to several months. oecd.orgresearchgate.net

The other primary transformation product, 1-hexadecanol, is a long-chain fatty alcohol. Such compounds are generally biodegradable through pathways like β-oxidation, where the alkyl chain is progressively shortened, ultimately feeding into central metabolic pathways.

Table 2: Biotic Degradation of this compound and its Primary Intermediate

| Organism/System | Compound | Pathway | Key Findings |

|---|---|---|---|

| General Microorganisms | This compound | Ester Hydrolysis | The initial step is presumed to be enzymatic hydrolysis to trichloroacetic acid and 1-hexadecanol, similar to other esters. nih.gov |

| Soil Microorganisms | Trichloroacetic Acid (TCA) | Reductive Dechlorination / Mineralization | Microbes in soil and phyllosphere can degrade TCA. researchgate.net Complete breakdown to CO₂ has been observed. researchgate.net |

| Trichlorobacter thiogenes (anaerobic) | Trichloroacetic Acid (TCA) | Reductive Dechlorination | This bacterium can use TCA for growth, converting it to dichloroacetate (DCA) and chloride. nih.gov |

| Aquatic Microcosms | Trichloroacetic Acid (TCA) | Microbial Degradation | Degradation in pond water is primarily microbial, occurring after a lag phase. researchgate.net |

Research on Transformation Products and Their Formation Mechanisms

The transformation of this compound in the environment leads to the formation of several key products through the abiotic and biotic mechanisms described above.

The immediate products from the hydrolysis of the ester bond are trichloroacetic acid (TCA) and 1-hexadecanol .

The subsequent degradation of TCA is a stepwise process.

Dichloroacetic acid (DCA) and Monochloroacetic acid (MCA) : These are formed through the sequential reductive dechlorination of TCA. nih.govoecd.org The removal of chlorine atoms reduces the phytotoxicity of the parent compound. nih.gov The transformation of TCA to DCA has been observed in soil environments. researchgate.net

Chloride ions (Cl⁻) : As each chlorine atom is removed from the organic acid, it is released into the environment as a chloride ion. nih.gov

Carbon Dioxide (CO₂) : Under aerobic or some anaerobic conditions, microorganisms can completely mineralize the acetate (B1210297) backbone to CO₂, representing a complete removal of the organic pollutant. researchgate.net

Chloroform (B151607) (Trichloromethane) : Some studies have indicated the formation of chloroform from TCA in certain soil environments, suggesting an alternative degradation pathway may exist, possibly a decarboxylation reaction. researchgate.net

The other initial product, 1-hexadecanol, is expected to be biodegraded through pathways common for fatty alcohols, eventually being mineralized to CO₂ and water.

Emerging Research Frontiers and Future Perspectives on Hexadecyl Trichloroacetate

Integration in Novel Functional Materials and Surface Modification Research

The bifunctional nature of hexadecyl trichloroacetate (B1195264), possessing a long hydrophobic hexadecyl chain and a reactive trichloroacetate headgroup, makes it a candidate for the development of novel functional materials and for surface modification. The long alkyl chain can impart hydrophobicity, while the trichloroacetate group can serve as a reactive site or a leaving group in further chemical transformations.

Long-chain molecules are known to alter surface properties. For instance, the alkylation of surfaces can convert hydrophilic materials into hydrophobic ones. This principle is applied in modifying cellulose (B213188) nanocrystals to improve their dispersion in nonpolar environments. mdpi.comresearchgate.net Similarly, long alkyl-chain silanes are used to create water-repellent surfaces, with the effectiveness being dependent on the chain length. mdpi.com Hexadecyl trichloroacetate could potentially be used to modify surfaces like cellulose or metal oxides, introducing a hydrophobic hexadecyl layer.

The trichloroacetate group can also play a role in surface modification. For example, photo-activated chlorine dioxide has been used to modify polylactic acid surfaces, introducing functional groups that enhance adhesion to other materials. rsc.org While the reactivity is different, the principle of using a chemical treatment to alter surface properties is relevant.

Table 1: Potential Applications of this compound in Surface Modification

| Application Area | Potential Function of this compound |

| Biomaterials | Creation of hydrophobic surfaces on medical implants to control protein adsorption and cellular interaction. |

| Nanomaterials | Functionalization of nanoparticles to enhance their dispersibility in organic solvents or polymer matrices. |

| Textiles | Imparting water-repellent properties to fabrics. |

| Coatings | Use as an additive to modify the surface tension and wetting properties of coatings. |

Potential as a Precursor in Advanced Organic Synthesis

The trichloroacetate group is a versatile functional group in organic synthesis. Trichloroacetic acid and its derivatives are used as precursors for the synthesis of various organic compounds, including trichloromethyl ketones, which are valuable intermediates for chiral α-amino and α-hydroxy acids. organic-chemistry.org

Esters of trichloroacetic acid can be synthesized by reacting the acid with an alcohol. google.comgoogle.com The synthesis of esters, in general, is a fundamental transformation in organic chemistry, and various methods, including those utilizing trichloroacetimidates, have been developed to achieve this under mild conditions. nih.govresearchgate.netresearchgate.net this compound, once synthesized, could serve as a precursor for other long-chain compounds. The trichloroacetate group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of other functional groups at that position.

Furthermore, 2,2,2-trichloroethyl esters are used as protecting groups for carboxylic acids in multi-step syntheses, and methods for their cleavage have been developed. chimia.ch While this compound has a different alkyl group, the chemistry of the trichloroacetate moiety suggests its potential use in protecting group strategies for long-chain alcohols.

Green Chemistry Principles in the Synthesis and Application of Trichloroacetate Esters

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of esters is an area where green chemistry principles are actively being applied. Traditional esterification methods often involve harsh conditions and the use of toxic catalysts.

Greener approaches to ester synthesis include the use of biocatalysts like lipases, which can perform reactions under milder conditions with high selectivity. researchgate.net Other methods focus on using reusable solid acid catalysts and environmentally benign solvents. nih.gov The development of catalysts that are efficient and utilize oxygen as the sole oxidant represents a significant advancement in greener ester synthesis. labmanager.com

When considering the synthesis of this compound, applying green chemistry principles would involve:

Atom Economy: Designing a synthesis route that maximizes the incorporation of all starting materials into the final product.

Use of Renewable Feedstocks: Utilizing hexadecanol (B772) derived from renewable biological sources.

Catalysis: Employing catalytic methods over stoichiometric reagents to minimize waste.

Safer Solvents and Auxiliaries: Choosing solvents that are non-toxic and can be recycled.

The application of trichloroacetate esters should also be evaluated from a green chemistry perspective, considering their lifecycle and potential environmental impact.

Future Directions in Mechanistic Understanding and Application Development

Further research is needed to fully understand the potential of this compound. Key areas for future investigation include:

Mechanistic Studies: Detailed studies on the reaction mechanisms of this compound in various transformations would provide a deeper understanding of its reactivity. For instance, understanding the hydrolysis of similar esters can provide insights into the stability and reactivity of the trichloroacetate group. mdpi.com

Synthesis of Novel Polymers: Investigating the use of this compound as a monomer or initiator in polymerization reactions could lead to the development of new polymers with unique properties derived from the long alkyl chain.

Self-Assembled Monolayers: Exploring the ability of this compound to form self-assembled monolayers on different substrates could open up applications in electronics, sensors, and nanotechnology.

Biomedical Applications: Given the biocompatibility of many long-chain fatty acid derivatives, investigating the potential of this compound in drug delivery systems or as a component of biocompatible coatings is a promising avenue. nih.govnih.gov

A thorough investigation into these areas will be crucial to unlock the full potential of this compound and other related long-chain trichloroacetate esters in various scientific and technological fields.

Q & A

Q. What synthetic methodologies are recommended for preparing high-purity hexadecyl trichloroacetate?

this compound can be synthesized via acid-catalyzed esterification of trichloroacetic acid with hexadecanol. Critical steps include:

- Using sulfuric acid or p-toluenesulfonic acid as catalysts under reflux conditions.

- Purification via recrystallization or column chromatography to remove unreacted starting materials.

- Characterization by NMR to confirm ester bond formation (e.g., paramagnetic shifts in NMR signals, as seen in trichloroacetate derivatives) and X-ray diffraction for structural elucidation .

Q. How can researchers validate the purity and structural integrity of this compound?

- Chromatography : Employ HPLC or GC-MS to assess purity, ensuring no residual solvents or byproducts.

- Spectroscopy : Use IR spectroscopy to identify carbonyl (C=O) and C-Cl stretching frequencies (~1740 cm and 750 cm, respectively).

- Electrochemical Analysis : Apply controlled-potential coulometry to quantify trichloroacetate content in mixtures, leveraging redox potential differences between related esters .

Advanced Research Questions

Q. What kinetic models describe the solvent-dependent decomposition of this compound?

Decomposition kinetics can be modeled using the Eyring equation, with parameters derived from solvent polarity and nucleophilicity. For example:

- In polar protic solvents (e.g., acetic acid), first-order kinetics dominate due to transition-state stabilization via solvent coordination (evidenced in potassium trichloroacetate studies).

- Rate constants () decrease at higher temperatures if protonation stabilizes the trichloroacetate ion, as observed in trichloroacetate ion decomposition studies .

Q. How can mechanistic studies distinguish this compound’s reactivity from other trichloroacetate esters?

- Isotopic Labeling : Track release during hydrolysis to compare cleavage rates.

- Computational Modeling : Calculate activation energies for ester bond cleavage using DFT, correlating with experimental Arrhenius plots.

- Cross-Validation : Compare with ethyl trichloroacetate decomposition data, noting steric effects from the hexadecyl chain .

Q. What in vitro models are suitable for assessing the cytotoxic or antiviral effects of this compound?

- Cell Viability Assays : Use CCK-8 or MTT assays on Vero or Calu-3 cells to determine IC values, ensuring concentrations below cytotoxic thresholds (e.g., <0.05 mg/mL, as in pyridinium chloride studies) .

- Viral Inhibition : Quantify viral load reduction via RT-PCR or TCID assays, mimicking protocols for hexadecyl pyridinium chloride’s SARS-CoV-2 inhibition .

Q. How should environmental degradation studies of this compound be designed?

- Hydrolysis Kinetics : Monitor pH-dependent degradation in aqueous buffers (pH 3–9) using LC-MS to detect trichloroacetic acid as a breakdown product.

- Microbial Degradation : Employ soil or water microcosms spiked with the compound, tracking metabolite formation via isotopic tracing (e.g., -labeled hexadecyl chain) .

Data Contradictions and Resolution

Q. How do discrepancies in trichloroacetate decomposition rates across solvents inform experimental design?

- Conflict : Trichloroacetate salts decompose faster in alcohols than in water, but stability varies with solvent nucleophilicity .

- Resolution : Control solvent purity (e.g., anhydrous vs. hydrated acetic acid) and use Eyring plots to isolate thermodynamic () and entropic () contributions .

Methodological Best Practices

- Toxicology : For hepatotoxicity studies, adopt protocols from trichloroacetate rodent models (e.g., B6C3F1 mice), focusing on liver enzyme markers (ALT/AST) and histopathology .

- Environmental Analysis : Reference EPA guidelines for chlorinated compound detection, including GC-ECD for trace quantification in soil/water matrices .